(2R)-2-Isoquinolin-6-ylpropan-1-ol
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Overview
Description
(2R)-2-Isoquinolin-6-ylpropan-1-ol: is a chiral organic compound with a unique structure that includes an isoquinoline ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-6-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.
Reaction Conditions: The key step involves the addition of a propanol group to the isoquinoline ring. This can be achieved through various methods, including catalytic hydrogenation or Grignard reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomer is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Isoquinolin-6-ylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: (2R)-2-Isoquinolin-6-ylpropan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-Isoquinolin-6-ylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact selectively with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
(2S)-2-Isoquinolin-6-ylpropan-1-ol: The enantiomer of (2R)-2-Isoquinolin-6-ylpropan-1-ol, with similar but distinct biological activities.
Isoquinoline Derivatives: Other compounds with the isoquinoline ring structure, such as isoquinoline alkaloids.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other isoquinoline derivatives.
Properties
IUPAC Name |
(2R)-2-isoquinolin-6-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDZNNIKCSPFP-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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